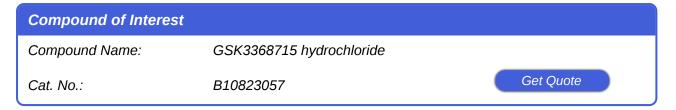


# Application Notes and Protocols for GSK3368715 Hydrochloride in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **GSK3368715 hydrochloride**, a potent Type I protein arginine methyltransferase (PRMT) inhibitor, in preclinical mouse xenograft models.

## Introduction

GSK3368715 is an orally bioavailable small molecule that inhibits Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] These enzymes are crucial for post-translational modifications, specifically the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of Type I PRMTs has been linked to the development and progression of various cancers, making them a compelling therapeutic target. [2] Preclinical studies have shown that GSK3368715 possesses anti-tumor activity in a variety of cancer models, such as diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma.[1] Notably, the anti-cancer effects of GSK3368715 may be more pronounced in tumors with a deficiency in methylthioadenosine phosphorylase (MTAP).[1]

## **Data Presentation**

The following tables summarize the in vivo efficacy of **GSK3368715 hydrochloride** in various mouse xenograft models.



Table 1: Efficacy of GSK3368715 in Toledo Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model

| Dosage (mg/kg) | Administration<br>Route | Tumor Growth<br>Inhibition (TGI) | Observations   |
|----------------|-------------------------|----------------------------------|--|
| >75            | Oral gavage             | Tumor Regression                 | Significant inhibition of tumor growth leading to regression.[3] |
| 9.375 - 150    | Oral gavage             | Reduced tumor volume             | Dose-dependent reduction in tumor volume.[3]                     |

Table 2: Efficacy of GSK3368715 in BxPC-3 Pancreatic Adenocarcinoma Xenograft Model

| Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition<br>(TGI) |
|----------------|----------------------|----------------------------------|
| 150            | Oral gavage          | 78%                              |
| 300            | Oral gavage          | 97%                              |

Table 3: Efficacy of GSK3368715 in Other Xenograft Models

| Cancer Model                 | Xenograft Type                     | Dosage<br>(mg/kg) | Administration<br>Route | Tumor Growth<br>Inhibition (TGI) |
|------------------------------|------------------------------------|-------------------|-------------------------|----------------------------------|
| ACHN Renal<br>Carcinoma      | Cell Line<br>Xenograft             | 150               | Oral gavage             | 98%                              |
| Pancreatic<br>Adenocarcinoma | Patient-Derived<br>Xenograft (PDX) | 300               | Oral gavage             | >90% in a subset of animals      |

# **Signaling Pathway**

GSK3368715 primarily targets Type I PRMTs, leading to the modulation of downstream signaling pathways critical in cancer progression, such as the EGFR and Wnt signaling

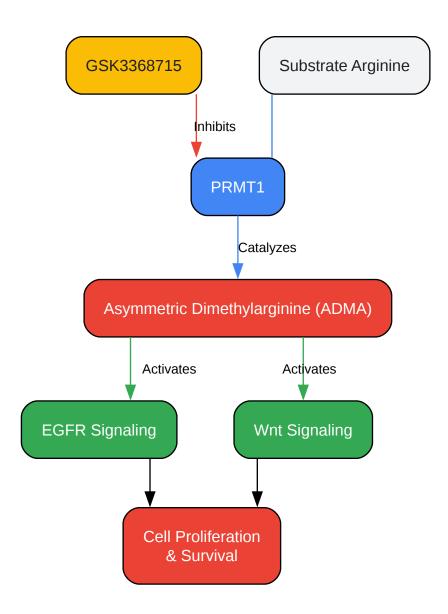




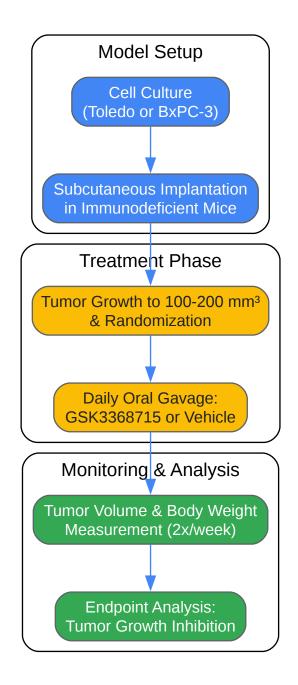


pathways.[2]









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